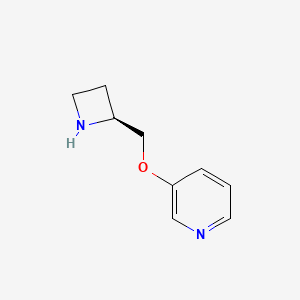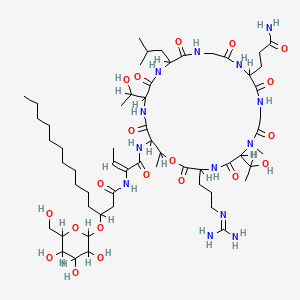
Herbicolin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbicolin A is a natural product found in Pantoea agglomerans with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Herbicolin A, an acyl peptide antibiotic, has shown effectiveness against various bacterial species, particularly those in the Mollicutes class. Freundt and Winkelmann (1984) discovered that herbicolin A inhibits the growth of sterol-requiring Mycoplasma, Ureaplasma, and Spiroplasma species, demonstrating its potential as an antimicrobial agent (Freundt & Winkelmann, 1984). Further research by Birkelund and Freundt (1985) confirmed the mycoplasmacidal effect of herbicolin A, showing its ability to kill rather than just inhibit these bacteria (Birkelund & Freundt, 1985).
Structural Characteristics
The structural elucidation of herbicolin A was a significant advancement in understanding its scientific applications. Aydin et al. (1985) determined the structure of herbicolin A, identifying it as a glycolipodepsinonapeptide antibiotic. This discovery highlighted its unique chemical composition and potential for diverse applications (Aydin et al., 1985).
Agricultural Applications
Herbicolin A has also been studied in the context of agriculture. Kempf, Bauer, and Schroth (1993) found that wheat seeds treated with Erwinia herbicola, which produces herbicolin A, contained the antibiotic in their crowns and roots. This suggests a potential role for herbicolin A in plant protection and pathogen resistance (Kempf, Bauer, & Schroth, 1993).
Biocontrol and Antifungal Activity
Further expanding its applications, herbicolin A has been identified as having biocontrol properties, especially against fungal pathogens. Greiner and Winkelmann (1991) reported the production and isolation of herbicolin A by Erwinia herbicola and highlighted its activity against sterol-containing fungi (Greiner & Winkelmann, 1991). Additionally, Winkelmann, Lupp, and Jung (1980) emphasized its specificity against yeasts and filamentous fungi, further affirming its potential in fungal control (Winkelmann, Lupp, & Jung, 1980).
Propiedades
Número CAS |
74188-23-1 |
|---|---|
Nombre del producto |
Herbicolin A |
Fórmula molecular |
C58H101N13O20 |
Peso molecular |
1300.5 g/mol |
Nombre IUPAC |
N-[(E)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradecanamide |
InChI |
InChI=1S/C58H101N13O20/c1-9-11-12-13-14-15-16-17-18-20-34(90-57-49(81)48(80)47(79)39(29-72)91-57)26-41(76)65-35(10-2)52(84)70-45-33(7)89-56(88)37(21-19-24-62-58(60)61)67-55(87)46(32(6)74)71(8)43(78)28-64-50(82)36(22-23-40(59)75)66-42(77)27-63-51(83)38(25-30(3)4)68-53(85)44(31(5)73)69-54(45)86/h10,30-34,36-39,44-49,57,72-74,79-81H,9,11-29H2,1-8H3,(H2,59,75)(H,63,83)(H,64,82)(H,65,76)(H,66,77)(H,67,87)(H,68,85)(H,69,86)(H,70,84)(H4,60,61,62)/b35-10+ |
Clave InChI |
GMKUYPOKOFFZTR-KJRGEGHNSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)N/C(=C/C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
herbicolin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



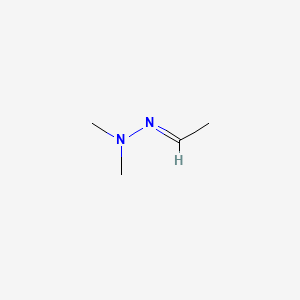
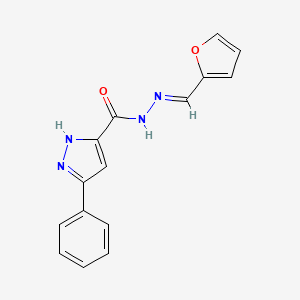
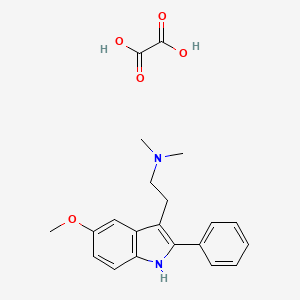
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
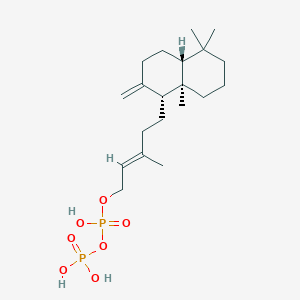
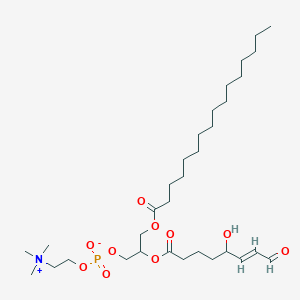
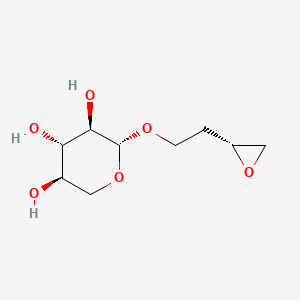
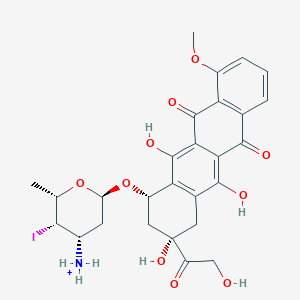
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
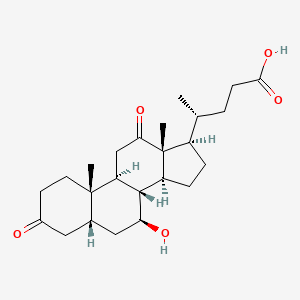
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
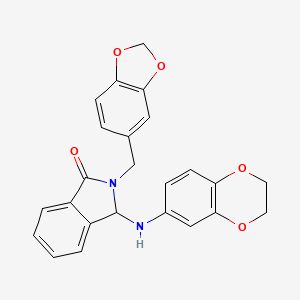
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
